molecular formula C11H12N2O2 B3058846 3-(4-Aminophenyl)piperidine-2,6-dione CAS No. 92137-90-1

3-(4-Aminophenyl)piperidine-2,6-dione

Cat. No.: B3058846
CAS No.: 92137-90-1
M. Wt: 204.22 g/mol
InChI Key: JVJPHIBFEJRVNE-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2. It is known for its functionalized structure, which includes a piperidine ring and an aminophenyl group. This compound is utilized in various scientific research applications, particularly in the development of protein degrader building blocks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with 4-aminophenyl derivatives. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the piperidine ring and the aminophenyl group. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often purified using techniques like crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aminophenyl group can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(4-Aminophenyl)piperidine-2,6-dione is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of protein degradation and interactions.

    Medicine: It is involved in the development of therapeutic agents, particularly in targeted protein degradation.

    Industry: The compound finds applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as proteins. The compound acts as a ligand that binds to proteins, facilitating their degradation or modification. This process is mediated through pathways involving ubiquitination and proteasomal degradation, where the compound tags the target proteins for destruction.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory properties.

    Lenalidomide: Used in the treatment of multiple myeloma.

    Pomalidomide: Another immunomodulatory drug with applications in cancer therapy.

Uniqueness

3-(4-Aminophenyl)piperidine-2,6-dione is unique due to its specific structure, which allows it to function effectively as a protein degrader. Unlike other similar compounds, it offers a distinct combination of the piperidine ring and aminophenyl group, making it a valuable tool in targeted protein degradation research.

Properties

IUPAC Name

3-(4-aminophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPHIBFEJRVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546041
Record name 3-(4-Aminophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92137-90-1
Record name 3-(4-Aminophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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